6-Ethynyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
5-ethynyl-2H-benzotriazole |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h1,3-5H,(H,9,10,11) |
InChI Key |
VESMVKRYRMSHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Ethynyl 1h Benzo D 1 2 3 Triazole
Synthetic Routes to 6-Ethynyl-1H-benzo[d]beilstein-journals.orgresearchgate.netresearchgate.nettriazole Precursors
The preparation of 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole typically involves a multi-step sequence starting from a suitably functionalized benzotriazole (B28993) core. The key steps include the introduction of a halogen atom at the 6-position, followed by a cross-coupling reaction to install the ethynyl (B1212043) group, and finally, a deprotection step.
The synthesis of the target compound commences with the formation of a halogenated benzotriazole, such as a 6-bromo or 6-iodo derivative. These intermediates are crucial for the subsequent introduction of the alkyne moiety via palladium-catalyzed cross-coupling reactions. The synthesis of these precursors can be achieved through standard aromatic halogenation methods, often starting from a commercially available aminophenylenediamine or a related precursor, which is then diazotized to form the triazole ring. The specific halogenating agent and reaction conditions are chosen to ensure regioselective installation of the halogen at the desired position on the benzene (B151609) ring of the benzotriazole scaffold.
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. thieme-connect.com In the synthesis of 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole, this reaction is employed to couple a 6-halo-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole intermediate with a protected terminal alkyne, most commonly a silylacetylene like (trimethylsilyl)acetylene or (triisopropylsilyl)acetylene. nih.gov The silyl (B83357) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. thieme-connect.com
The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) (Et₃N). rsc.org The choice of catalyst, ligand, solvent, and base can influence the reaction's efficiency and regioselectivity. researchgate.netrsc.org This cross-coupling yields a 6-((trialkylsilyl)ethynyl)-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole derivative.
Table 1: Typical Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|
| 6-Iodo-1H-benzotriazole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp to 80 °C |
| 6-Bromo-1H-benzotriazole | (Triisopropylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 60-100 °C |
This table presents representative, not exhaustive, conditions for the Sonogashira reaction.
Common methods for the protiodesilylation of silylacetylenes include:
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a very common and effective method for removing silyl groups. nih.gov Silver fluoride (AgF) has also been shown to efficiently remove triisopropylsilyl (TIPS) groups under mild conditions. researchgate.netredalyc.org
Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol (B129727) can be used to cleave trimethylsilyl (B98337) (TMS) groups. thieme-connect.comnih.gov
Silver salts: Catalytic amounts of silver salts like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) in a solvent mixture can selectively deprotect trimethylsilyl acetylenes. researchgate.net
Successful deprotection yields the final product, 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole, which can then be purified and used in subsequent reactions.
Applications of 6-Ethynyl-1H-benzo[d]beilstein-journals.orgresearchgate.netresearchgate.nettriazole in Click Chemistry
The terminal alkyne of 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole is a key functional group that allows the molecule to participate in "click chemistry" reactions. This term, coined by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. beilstein-journals.orgorganic-chemistry.org The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
The CuAAC is a 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, such as the one present in 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole, to afford a 1,2,3-triazole ring. nih.gov This reaction is known for its exceptional reliability, specificity, and biocompatibility. beilstein-journals.orgorganic-chemistry.org The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O in the presence of a reducing agent, typically sodium ascorbate. beilstein-journals.orgnih.gov
The versatility of the CuAAC reaction allows for the coupling of the 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole core to a vast array of molecules containing an azide group. nih.gov This has led to its widespread use in drug discovery, bioconjugation, and materials science for linking different molecular fragments. beilstein-journals.orgnih.gov The resulting triazole ring is not just a passive linker; it is metabolically stable and can participate in hydrogen bonding, often acting as a bioisostere for an amide bond. nih.govnih.gov
Table 2: Common Reagents for CuAAC Reactions
| Component | Example Reagents | Role |
|---|---|---|
| Alkyne | 6-Ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole | Substrate |
| Azide | Benzyl azide, various organic azides | Coupling Partner |
| Copper(I) Source | CuI, Cu(MeCN)₄PF₆, or CuSO₄/Sodium Ascorbate | Catalyst |
| Ligand (optional) | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Stabilizes Cu(I) |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMF, DMSO | Reaction Medium |
This table lists common components used in CuAAC reactions.
A key feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is its high degree of regioselectivity. beilstein-journals.org The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgresearchgate.net In contrast, the copper-catalyzed version (CuAAC) almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org
When 6-ethynyl-1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazole reacts with an organic azide in the presence of a copper(I) catalyst, the reaction proceeds through a mechanism involving copper acetylide intermediates. This directed mechanism ensures that the cycloaddition occurs in a specific orientation, leading to the formation of a 1-(substituted)-4-(1H-benzo[d] beilstein-journals.orgresearchgate.netresearchgate.nettriazol-6-yl)-1H-1,2,3-triazole product. This regiochemical control is a major advantage of the CuAAC reaction, making it a highly predictable and reliable tool for molecular construction. organic-chemistry.orgbiointerfaceresearch.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from the Ethynyl Moiety
Mechanistic Investigations of CuAAC Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, proceeds through a mechanism that has been the subject of extensive experimental and computational investigation. nih.govnih.gov The reaction is prized for its reliability, selectivity, and the biocompatibility of its reactants, making it a powerful tool for creating covalent linkages. nih.gov The generally accepted mechanism, particularly for terminal alkynes like 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole, involves copper(I) acetylide intermediates. nih.gov
Detailed mechanistic studies, including those using Density Functional Theory (DFT), have explored both mononuclear and binuclear copper pathways. researchgate.netrsc.org The binuclear mechanism is often favored and is supported by experimental findings. researchgate.netrsc.org This pathway involves the coordination of two copper atoms, which facilitates the cycloaddition process. The specific ligands attached to the copper center play a crucial role in stabilizing the catalytically active Cu(I) species and can influence the reaction rate. beilstein-journals.orgmdpi.com
Key Mechanistic Steps in CuAAC:
| Step | Description |
| 1. Alkyne Coordination & Deprotonation | The terminal alkyne coordinates to the Cu(I) center, followed by deprotonation to form a copper acetylide intermediate. |
| 2. Azide Coordination | The azide coordinates to a copper center. In a binuclear mechanism, the azide may bridge two copper atoms. |
| 3. Cycloaddition | A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered metallacycle intermediate. |
| 4. Ring Contraction & Product Release | The metallacycle rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst. |
Alternative Metal-Catalyzed Azide-Alkyne Cycloadditions (e.g., Ruthenium)
While copper is the most prevalent catalyst for azide-alkyne cycloadditions, other transition metals, notably ruthenium, have emerged as powerful alternatives, offering complementary regioselectivity. organic-chemistry.orgnih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. organic-chemistry.orgthieme.comflinders.edu.au This alternative regioselectivity provides access to a different isomeric series of compounds, expanding the chemical space available for drug discovery and materials science.
The most effective ruthenium catalysts are often pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. nih.govflinders.edu.au The mechanism of RuAAC is distinct from that of CuAAC and is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. nih.gov The reaction is generally tolerant of a wide range of functional groups and can be used with both terminal and internal alkynes. organic-chemistry.orgnih.gov
Comparison of CuAAC and RuAAC:
| Feature | CuAAC | RuAAC |
| Catalyst | Copper(I) | Ruthenium(II) (e.g., [Cp*RuCl] complexes) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Mechanism | Involves copper acetylide intermediates | Involves oxidative coupling and a ruthenacycle intermediate |
Organocatalytic and Metal-Free Click Chemistry Approaches
The development of metal-free click chemistry methodologies has been driven by the need to avoid potential metal contamination in biological and medicinal applications. While strain-promoted azide-alkyne cycloaddition (SPAAC) is a well-established metal-free method, it requires the use of strained cyclooctynes. For terminal alkynes like 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole, alternative strategies are necessary.
Organocatalytic approaches represent a promising avenue for metal-free azide-alkyne cycloadditions. nih.gov These methods utilize small organic molecules to catalyze the reaction, often through mechanisms involving activation of the alkyne via hydrogen bonding or other non-covalent interactions. nih.gov For instance, isobenzofuran (B1246724) organocatalysts have been computationally designed and experimentally validated for promoting azide-alkyne cycloadditions. nih.gov Other research has focused on cascade reactions that proceed without a transition-metal catalyst. rsc.orgrsc.org
While the field of organocatalytic and metal-free click chemistry for terminal alkynes is still developing, it holds significant potential for the synthesis of functional molecules without the concerns associated with residual metal catalysts.
Derivatization and Functionalization Strategies of the 6-Ethynyl-1H-benzo[d]researchgate.netorganic-chemistry.orgnih.govtriazole Scaffold
Modifications of the Benzo[d]researchgate.netorganic-chemistry.orgnih.govtriazole Ring System
The benzotriazole core of 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole is a versatile scaffold that can be readily modified to tune its physicochemical and biological properties. researchgate.netnih.gov The nitrogen atoms of the triazole ring and the carbon atoms of the fused benzene ring are all potential sites for functionalization. researchgate.net
N-alkylation of the benzotriazole ring is a common strategy to introduce a variety of substituents, and solvent-free methods have been developed for this purpose. ijcrt.org Additionally, the benzene portion of the molecule can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can be used to modulate the electronic properties of the molecule, improve its solubility, or introduce new reactive handles for further derivatization.
Synthesis of Hybrid Molecular Architectures and Conjugates
The ethynyl group of 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole serves as a key functional handle for the construction of complex molecular architectures and conjugates via click chemistry. nih.gov The CuAAC reaction is a particularly powerful tool for this purpose, enabling the efficient and specific ligation of the benzotriazole scaffold to a wide array of azide-containing molecules. nih.govmdpi.com
This strategy has been widely employed in medicinal chemistry to create hybrid molecules with enhanced biological activity. researchgate.netsemanticscholar.org By "clicking" the benzotriazole unit onto other pharmacophores, researchers can generate novel compounds with improved therapeutic potential. researchgate.net This modular approach allows for the rapid synthesis of compound libraries for high-throughput screening and lead optimization. nih.gov
The applications of this approach extend beyond drug discovery to materials science and bioconjugation. For example, 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole can be incorporated into polymers and other materials to impart specific properties. In bioconjugation, it can be used to label proteins, nucleic acids, and other biomolecules for imaging and diagnostic applications.
Examples of Hybrid Molecules Synthesized via Click Chemistry:
| Hybrid Molecule Type | Building Blocks | Application |
| Triazole-linked Alkaloids | 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole + Azide-modified alkaloid | Drug Discovery |
| Peptidomimetics | 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole + Azide-containing peptide | Medicinal Chemistry |
| Functionalized Polymers | 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole + Azide-functionalized polymer | Materials Science |
| Bioconjugates | 6-ethynyl-1H-benzo[d] researchgate.netorganic-chemistry.orgnih.govtriazole + Azide-labeled biomolecule | Chemical Biology |
Preclinical Biological Activity and Mechanistic Insights of 6 Ethynyl 1h Benzo D 1 2 3 Triazole Derivatives
Enzymatic Inhibition and Modulatory Activities
Derivatives of the benzotriazole (B28993) family have shown significant inhibitory action against a diverse range of enzymes critical to various pathological processes. The unique chemical properties of the benzotriazole ring allow for modifications that can be tailored to fit the active sites of specific enzymes, leading to potent and sometimes highly selective inhibition.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP51)
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases. One particular member, CYP51, also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, making it a primary target for antifungal drug development.
Derivatives of benzotriazole and related azole compounds have been investigated as potential antifungal agents targeting CYP51. researchgate.net In one synthetic approach to create new analogs of the antifungal drug fluconazole, 1-(1H-benzotriazol-1-yl)methyl-1H-indole was used as a key intermediate to produce 2-aryl-3-azolyl-1-indolyl-propan-2-ols. researchgate.net Furthermore, computational docking experiments have been employed to design novel 1H-triazole derivatives that fit into the active site of fungal CYP51, leading to the synthesis of compounds with broad-spectrum antifungal activity. researchgate.net Molecular docking studies of various benzotriazole derivatives with the target enzyme CYP51 have confirmed favorable binding conformations, suggesting a strong basis for their antifungal mechanism. researchgate.net
| Derivative Class | Target Enzyme | Activity/Binding | Source(s) |
| Benzotriazole derivatives | CYP51 | Favorable docking scores | researchgate.net |
| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | CYP51 | Synthesized via benzotriazole intermediate for antifungal activity | researchgate.net |
| 1H-Triazole analogues | CYP51 | Designed via computational docking; potent antifungal activity | researchgate.net |
Carbonic Anhydrase-II Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The human isoform, Carbonic Anhydrase-II (CA-II), is a ubiquitous and physiologically significant enzyme. Its inhibition has therapeutic applications in conditions like glaucoma and edema.
| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Values | Source(s) |
| Amino acid-benzothiazole conjugates | Human CA-II | Kᵢ values in the micromolar range (e.g., 2.9 to 88.1 µM) | chemicalbook.com |
| 1H-1,2,3-Triazole analogs | Bovine CA-II | IC₅₀ = 13.8–35.7 µM | researchgate.net |
| 1H-1,2,3-Triazole analogs | Human CA-II | IC₅₀ = 10.9–18.5 µM | scispace.com |
| Benzenesulfonamides with 1,2,3-triazole | Human CA-II | Kᵢ = 33.2 nM (for derivative 6b) | mdpi.com |
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that plays a critical role in the biosynthesis of potent estrogens, specifically by catalyzing the conversion of estrone (B1671321) (E1) to the more potent estradiol (B170435) (E2). nih.govnih.gov As this process is implicated in the progression of estrogen-dependent diseases like breast cancer and endometriosis, inhibiting 17β-HSD1 is a key therapeutic strategy. nih.govnih.gov
Research into nonsteroidal inhibitors has identified compounds with triazole and related benzofused heterocyclic scaffolds as promising candidates. A study on bis(hydroxyphenyl)triazoles identified 3-[4-(4-Hydroxyphenyl)-1H-1,2,3-triazol-1-yl]phenol as the most active compound, exhibiting an IC₅₀ value of 840 nM with good selectivity over the related 17β-HSD2 enzyme. researchgate.net In a related class of compounds, hydroxybenzothiazole derivatives have also shown significant potency. The most active keto-derivative in one study demonstrated an IC₅₀ value of 44 nM against 17β-HSD1. nih.govnih.gov
| Derivative Class | Target Enzyme | IC₅₀ Value | Source(s) |
| Bis(hydroxyphenyl)triazoles | 17β-HSD1 | 840 nM | researchgate.net |
| Hydroxybenzothiazoles (keto-derivative) | 17β-HSD1 | 44 nM | nih.govnih.gov |
| Hydroxybenzothiazoles (amide-derivative) | 17β-HSD1 | 243 nM | nih.gov |
Cholinesterase Enzyme Inhibition (AChE, BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.
A variety of derivatives containing the benzotriazole scaffold have been synthesized and evaluated as cholinesterase inhibitors. nih.gov A novel series of triazole-tethered coumarin-benzotriazole hybrids were designed, with one compound showing highly potent AChE inhibition (IC₅₀ = 0.059 µM) and selectivity over BuChE. nih.gov In contrast, hybrids of 1-deoxynojirimycin (B1663644) and benzotriazole displayed preferential inhibition of BuChE over AChE, with IC₅₀ values in the 7-50 µM range. gsconlinepress.com Additionally, charged thienobenzo-1,2,3-triazolinium salts have demonstrated excellent and selective BuChE inhibition, with some derivatives having IC₅₀ values between 0.3 and 0.4 µM. semanticscholar.org Kinetic studies have revealed that these inhibitors can act through different mechanisms, including mixed-type and competitive inhibition. nih.govgsconlinepress.comnih.gov
| Derivative Class | Target Enzyme | IC₅₀ Value | Selectivity | Source(s) |
| Coumarin-benzotriazole hybrids | AChE | 0.059 µM | Selective for AChE | nih.gov |
| 1-Deoxynojirimycin-benzotriazole hybrids | BuChE | 7-50 µM | Preferential for BuChE | gsconlinepress.com |
| Thienobenzo-1,2,3-triazolinium salts | BuChE | ~0.3–0.4 µM | Selective for BuChE | semanticscholar.org |
| Thienobenzo-1,2,3-triazolinium salts | AChE | ~2.6–3.2 µM | Less active against AChE | semanticscholar.org |
Topoisomerase II, Histone Deacetylase (HDAC), and Protein Tyrosine Kinase Inhibition
Topoisomerase II: DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during processes like replication and transcription, making it a validated target for anticancer drugs. nih.gov Inhibitors of Topo II can be classified as either poisons, which stabilize the DNA-enzyme cleavage complex, or catalytic inhibitors. nih.gov Studies on heterocyclic compounds have shown that benzimidazole-triazole hybrids can act as Topo II inhibitors, with IC₅₀ values of 6.72 and 8.18 µM reported for active candidates. nih.gov Closely related benzothiazole (B30560) derivatives have also been identified as strong human topoisomerase IIα inhibitors, acting as catalytic inhibitors that interact directly with the enzyme rather than intercalating with DNA. frontiersin.org
Histone Deacetylase (HDAC): Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can induce cancer cell death through various mechanisms and are a significant class of anticancer agents. Research has shown that benzotriazole derivatives can act as potential antiproliferative agents by inhibiting HDACs. nih.gov
Protein Tyrosine Kinase: Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. gsconlinepress.com Tyrosine kinases, in particular, are major targets for cancer therapy. Benzotriazole derivatives have shown promise as kinase inhibitors. gsconlinepress.com For example, they have been found to inhibit protein kinase 2 (CK2) and cyclin-dependent kinases (CDKs). gsconlinepress.comsemanticscholar.org Furthermore, hybrids incorporating a 1,2,3-triazole ring have been developed as potent inhibitors of specific receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), with one compound showing an IC₅₀ value of 0.313 µM. eurekaselect.com Another study on quinazolinone hydrazide triazole derivatives identified a compound that inhibited MET receptor tyrosine kinase activity and also showed inhibitory effects against other kinases like ALK, AXL, and VEGFR1/3.
| Target Enzyme | Derivative Class | IC₅₀ Value | Source(s) |
| Topoisomerase II | Benzimidazole-triazole hybrids | 6.72 µM, 8.18 µM | nih.gov |
| Protein Tyrosine Kinase (EGFR) | 1,2,3-Triazole hybrids | 0.313 µM | eurekaselect.com |
| Protein Tyrosine Kinase (MET) | Quinazolinone hydrazide triazoles | 37.1–66.3% inhibition at 10–50 µM |
Antimicrotubule Agent Development
Derivatives of 6-Ethynyl-1H-benzo[d] johnshopkins.edunih.govdntb.gov.uatriazole are prominent in the development of antimicrotubule agents, which are crucial in cancer therapy. The core strategy involves linking the benzotriazole moiety to other heterocyclic systems, such as benzothiazole or benzo[d]imidazo[2,1-b]thiazole, via a 1,2,3-triazole bridge. johnshopkins.edunih.govnih.gov This molecular hybridization approach has yielded compounds that disrupt microtubule dynamics by inhibiting tubulin polymerization. johnshopkins.edunih.gov
The development process focuses on creating molecules that can effectively bind to tubulin, typically at the colchicine (B1669291) binding site, preventing the formation of microtubules. johnshopkins.edunih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. johnshopkins.edunih.govnih.gov Researchers have synthesized and evaluated numerous analogues to identify candidates with potent antiproliferative activities against various human cancer cell lines, including breast, prostate, cervical, and esophageal cancers. johnshopkins.edunih.govnih.gov
Interactions with Specific Biological Macromolecules and Pathways
The versatility of the 6-Ethynyl-1H-benzo[d] johnshopkins.edunih.govdntb.gov.uatriazole scaffold allows its derivatives to interact with a variety of significant biological targets.
Tau Protein Ligand Development
In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed as ligands for imaging Tau protein aggregates, which form neurofibrillary tangles (NFTs). nih.govrsc.org The strategy has involved replacing the photoisomerisable bridge of existing Tau ligands, such as PBB3, with a more stable 1,2,3-triazole ring. nih.govrsc.org While these triazole-based derivatives have demonstrated good visualization of amyloid-β (Aβ) plaques, their ability to detect NFTs in human brain sections has been limited in some cases. nih.govrsc.org However, further modifications have led to ligands with high binding affinities for Tau aggregates, with Ki values ranging from nanomolar to micromolar concentrations. nih.govrsc.org These compounds are being developed as potential molecular probes to gain insights into the etiology of Alzheimer's disease. nih.govrsc.org
HIV-1 Capsid Inhibition
The HIV-1 capsid (CA) protein is a critical target for antiretroviral drug development as it is involved in multiple stages of the viral life cycle. Novel phenylalanine derivatives incorporating a 1,4-disubstituted 1,2,3-triazole moiety have been designed and synthesized as HIV-1 CA protein inhibitors. rsc.orgresearchgate.net These compounds were developed using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. rsc.orgresearchgate.net
One of the most promising compounds, II-10c, exhibited significant anti-HIV activity with an EC50 value of 2.13 µM and a CC50 greater than 35.49 µM. rsc.org Surface plasmon resonance (SPR) assays confirmed that these derivatives have binding affinities to the HIV-1 CA monomer similar to that of the lead compound, PF-74. rsc.orgresearchgate.net These findings highlight the potential of 1,2,3-triazole derivatives in the development of new anti-HIV agents that target the viral capsid. rsc.orgnih.gov
SARS-CoV-2 Spike Protein Interactions
The spike (S) protein of SARS-CoV-2 is essential for the virus's entry into host cells and represents a primary target for therapeutic intervention. nih.govscispace.com Benzofused molecular conjugates containing a 1,2,3-triazole ring have been investigated as potential inhibitors of the spike protein. nih.govnih.gov Molecular docking studies suggest that these compounds can bind to the spike protein, potentially inducing conformational changes that prevent the virus from binding to the human ACE2 receptor and entering the host cell. nih.govmdpi.com
In vitro studies have identified compounds with potent inhibitory activity against both the original SARS-CoV-2 and the Omicron variant spike proteins. nih.gov For instance, a specific benzimidazole-1,2,3-triazole hybrid (compound 9) demonstrated IC50 values of 74.51 nM against the SARS-CoV-2 spike protein and 75.98 nM against the Omicron spike protein. nih.govnih.gov This mechanism of preventing viral entry helps to reduce viral reproduction and infection. nih.govnih.govmdpi.com
Tubulin Polymerization Inhibition
A significant area of research for 6-Ethynyl-1H-benzo[d] johnshopkins.edunih.govdntb.gov.uatriazole derivatives is their role as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity. johnshopkins.edunih.govnih.gov These compounds exert their effect by binding to the colchicine site on β-tubulin, which disrupts the assembly of microtubules. johnshopkins.edumdpi.com The inhibition of tubulin polymerization leads to the disorganization of the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell shape. johnshopkins.edunih.gov
This disruption triggers a mitotic checkpoint, causing the cancer cells to arrest in the G2/M phase of the cell cycle. johnshopkins.edunih.gov Prolonged arrest at this phase ultimately activates the apoptotic pathway, leading to cell death. johnshopkins.edunih.gov Several 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole and benzothiazole conjugates have shown potent tubulin polymerization inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range. johnshopkins.edunih.gov
| Compound | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|---|
| 5f | MCF-7 (Breast) | 0.60 | Not Reported | johnshopkins.edunih.gov |
| 5k | MCF-7 (Breast) | 0.78 | Not Reported | johnshopkins.edunih.gov |
| K18 | Kyse30 (Esophageal) | 0.042 | 0.446 | nih.gov |
| K18 | EC-109 (Esophageal) | 0.038 | 0.446 | nih.gov |
| 12a | Various | 0.005 - 0.052 | 2.06 | mdpi.com |
Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 6-Ethynyl-1H-benzo[d] johnshopkins.edunih.govdntb.gov.uatriazole derivatives. nih.gov These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.
For tubulin polymerization inhibitors , SAR studies on 1,2,3-triazole benzothiazole derivatives revealed that the nature and position of substituents on the terminal phenyl ring significantly impact antiproliferative activity. For example, compounds with electron-withdrawing groups like fluorine or chlorine, or electron-donating groups like methoxy (B1213986) at specific positions on the phenyl ring, often exhibit enhanced potency. johnshopkins.edu The linkage of the benzothiazole moiety to the 1,2,3-triazole ring is also a key determinant of activity. nih.gov
In the development of Tau protein ligands , SAR studies focused on modifying the benzothiazole moiety and the phenyl ring connected by the triazole linker. nih.govrsc.org The goal was to improve solubility and binding affinity. The length of the carbon linker between the triazole unit and the phenyl ring was also varied to optimize the geometry for binding to Tau aggregates. nih.gov
For HIV-1 capsid inhibitors , SAR analysis of the 1,2,3-triazole phenylalanine derivatives indicated that modifications to the phenylalanine portion and the group attached to the triazole ring are critical for anti-HIV activity. rsc.orgresearchgate.net While some compounds showed high binding affinity, their cellular activity was sometimes limited by poor permeability and water solubility, highlighting these properties as key areas for lead optimization. rsc.org
Regarding SARS-CoV-2 spike protein inhibitors , the benzofused ring system (like benzimidazole) coupled with the 1,2,3-triazole linker forms the core pharmacophore. nih.govmdpi.com Modifications to this core structure are explored to enhance the binding interactions with key amino acid residues in the spike protein's receptor-binding domain. scispace.com
Impact of Substituent Effects on Biological Efficacy
The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on both the benzotriazole core and any appended moieties. Structure-activity relationship studies on analogous heterocyclic systems, such as benzothiazole-triazole hybrids, reveal critical insights into how different functional groups influence therapeutic potential, particularly in the context of anticancer activity. nih.govresearchgate.net
Analysis of 1,2,3-triazole-benzothiazole derivatives has shown that modifications to an attached phenyl ring significantly impact antiproliferative effects. researchgate.net The presence of hydrogen bond donors, such as hydroxyl (-OH) or amino (-NH2) groups, particularly at the meta-position of the phenyl ring, is often crucial for potent activity. Conversely, the introduction of halogen atoms can lead to a marked decrease in efficacy. researchgate.net This suggests that specific electronic and hydrogen-bonding interactions with the biological target are essential for the compound's mechanism of action.
Furthermore, substituents on the benzofused ring itself play a modulating role. For instance, in antifungal benzotriazole derivatives, the introduction of small, hydrophobic groups like chloro (-Cl) or methyl (-CH3) onto the benzotriazole ring resulted in compounds with potent activity against various fungal strains, including Candida and Aspergillus species. nih.gov Similarly, fluorinated 2-aryl benzothiazole derivatives bearing hydroxyl substituents have demonstrated significant antitumor activity. nih.gov These findings underscore the importance of lipophilicity and specific electronic properties conferred by substituents on the core heterocyclic structure.
The following table summarizes the structure-activity relationships observed in a series of 1,2,3-triazole benzothiazole derivatives, highlighting the influence of substituents on their anticancer activity against various cell lines.
Table 1: Impact of Substituents on the Anticancer Activity of Analogous Benzothiazole-Triazole Derivatives
| Compound ID | Substituent on Phenyl Ring | Substituent on Benzothiazole | Key Activity Finding |
|---|---|---|---|
| Series A | 3-OH | Unsubstituted | Critical for high antiproliferative activity. researchgate.net |
| Series B | 3-NH2 | Unsubstituted | Maintained potent biological effects. researchgate.net |
| Series C | 3-Cl, 4-F | Unsubstituted | Resulted in a significant loss of activity. researchgate.net |
| Series D | Unsubstituted | 6-Cl, 6-CH3 | Favorable for activity in related scaffolds. nih.govresearchgate.net |
| Series E | Phenyl replaced with Pyridine | Unsubstituted | Detrimental to antiproliferative activity. researchgate.net |
Bioisosteric Considerations of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring, often generated from the ethynyl (B1212043) precursor, is a key structural feature in these derivatives and is widely regarded as a versatile bioisostere. unimore.it A bioisostere is a chemical group that can replace another group within a molecule without significantly altering its essential biological activity. This strategy is frequently employed in drug design to improve physicochemical properties, enhance metabolic stability, or modify target affinity. cambridgemedchemconsulting.comresearchgate.net
The 1,2,3-triazole moiety is noted for its chemical stability under various conditions and its ability to mimic other functional groups. unimore.it It is most commonly used as a bioisosteric replacement for the amide bond. The triazole ring mimics the steric and electronic properties of a trans-amide linkage, but with increased resistance to enzymatic hydrolysis, which can improve a drug candidate's pharmacokinetic profile. unimore.it
Beyond its role as an amide isostere, the 1,2,3-triazole ring has been successfully used to replace other functional groups, including esters and carboxylic acids. unimore.it This versatility allows medicinal chemists to fine-tune polarity, hydrogen bonding capacity, and molecular geometry. The benzotriazole core itself is considered a classical bioisosteric replacement for benzimidazole (B57391), demonstrating how isosterism applies to larger ring systems as well. nih.gov This replacement of a carbon-hydrogen (C-H) unit in benzimidazole with a nitrogen atom in benzotriazole can alter the electronic distribution and hydrogen-bonding capabilities of the molecule, potentially leading to modified biological activity or target selectivity. nih.gov
The application of bioisosteric replacement is a powerful tool in lead optimization. For example, replacing a metabolically labile ester group with a stable 1,2,3-triazole can prolong a compound's duration of action. The table below illustrates common bioisosteric replacements involving the triazole and benzotriazole systems.
Table 2: Bioisosteric Relationships of Triazole and Benzotriazole Moieties
| Original Moiety | Bioisosteric Replacement | Rationale and Potential Advantages |
|---|---|---|
| Amide Bond | 1,2,3-Triazole | Mimics steric/electronic profile; increases metabolic stability. unimore.it |
| Ester Linkage | 1,2,3-Triazole | Improves resistance to enzymatic hydrolysis. unimore.it |
| Carboxylic Acid | Hydroxylated 1,2,3-Triazole | Modulates acidity and physicochemical properties. unimore.it |
| Benzimidazole | Benzotriazole | Alters electronic properties and H-bonding capacity; classical isostere. nih.gov |
| Purine (B94841) Nucleus | Benzotriazole | Mimics the natural purine structure to interact with biological targets. researchgate.net |
Computational and Theoretical Studies of 6 Ethynyl 1h Benzo D 1 2 3 Triazole Systems
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are instrumental in predicting how a ligand, such as 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, might interact with a biological target, typically a protein or enzyme. These in silico methods provide insights into the binding affinity and the specific mode of interaction, which are crucial for drug discovery and design.
Molecular Docking Simulations for Binding Affinity and Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, docking simulations would be employed to predict its binding affinity and interaction patterns with various biological targets. For instance, studies on other 1,2,3-triazole derivatives have successfully utilized molecular docking to identify potential inhibitors for targets such as kinases, proteases, and other enzymes implicated in disease. The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with lower scores indicating a more favorable interaction. The analysis of the docked pose would reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. Following molecular docking, an MD simulation of the 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole-target complex would be performed to assess the stability of the predicted binding mode. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to monitor the structural stability of the complex and the flexibility of individual residues, respectively. These simulations offer a more dynamic and realistic representation of the molecular interactions compared to the static picture provided by molecular docking.
Quantum Chemical Calculations for Electronic and Structural Characterization
Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule at the atomic level. These methods are crucial for characterizing the intrinsic properties of 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole.
Density Functional Theory (DFT) Analysis of Electronic Structures and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, DFT calculations would be used to determine its optimized geometry, electronic charge distribution, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential interaction sites. Various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be derived from DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. For 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, the HOMO would indicate the regions susceptible to electrophilic attack, while the LUMO would show the regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
In Silico Pharmacokinetic Profiling and ADMET Prediction (Excluding Clinical Human Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and software are used to predict these properties for 6-Ethynyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole. These predictions would include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions would screen for potential liabilities such as mutagenicity and cardiotoxicity. While these in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds with favorable drug-like properties for further development.
Prediction of Absorption Characteristics (e.g., Human Intestinal Absorption)
The prediction of human intestinal absorption (HIA) is a critical step in the early stages of drug discovery, as it determines the oral bioavailability of a compound. Various computational models, such as Quantitative Structure-Property Relationship (QSPR) and neural networks, are employed to estimate HIA based on molecular descriptors. nih.gov These models are trained on large datasets of compounds with experimentally determined absorption values.
For benzotriazole (B28993) derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been utilized to assess their potential as drug candidates. nih.gov These studies suggest that the benzotriazole core is generally favorable for good absorption. The introduction of different substituents can, however, significantly modulate these properties. For instance, studies on benzimidazole-1,3,4-oxadiazole derivatives, which share structural similarities with the benzotriazole system, indicate that most designed compounds are predicted to have good oral bioavailability. japtronline.com
The ethynyl (B1212043) group at the 6-position of the benzotriazole ring in 6-Ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole is expected to influence its electronic and steric properties, which in turn affect its absorption characteristics. While specific data is not available, a general predictive analysis based on related structures can be tabulated.
Table 1: Predicted Human Intestinal Absorption for Benzotriazole Analogs
| Compound | Structure | Predicted HIA (%) | Prediction Method |
|---|---|---|---|
| 1H-Benzo[d] researchgate.netnih.govnih.govtriazole | Benzotriazole core | High | QSPR |
| 5-Methyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole | Methyl-substituted | High | In silico ADME |
| 5-Chloro-1H-benzo[d] researchgate.netnih.govnih.govtriazole | Chloro-substituted | Moderate to High | In silico ADME |
Lipophilicity Assessment and Distribution Tendencies
In the case of 6-Ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole, the ethynyl group is expected to increase the lipophilicity compared to the unsubstituted benzotriazole. This is due to the nonpolar nature of the carbon-carbon triple bond. A comparative table of predicted logP values for related benzotriazole derivatives can illustrate this trend.
Table 2: Predicted Lipophilicity (logP) for Benzotriazole Analogs
| Compound | Structure | Predicted logP | Prediction Method |
|---|---|---|---|
| 1H-Benzo[d] researchgate.netnih.govnih.govtriazole | Benzotriazole core | 1.44 | ALOGPs |
| 5-Methyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole | Methyl-substituted | 1.98 | ALOGPs |
| 5-Chloro-1H-benzo[d] researchgate.netnih.govnih.govtriazole | Chloro-substituted | 2.15 | ALOGPs |
The predicted moderate lipophilicity of 6-Ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole suggests it would have a balanced distribution profile, with the potential to cross cellular membranes without excessive accumulation in fatty tissues. This balance is often a desirable characteristic for systemically acting drugs.
Advanced Research Avenues and Applications of 6 Ethynyl 1h Benzo D 1 2 3 Triazole Derivatives
Applications in Chemical Biology and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The ethynyl (B1212043) group of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole is a key functional group for such reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govreading.ac.ukhilarispublisher.com These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for studying biological processes in their native environment.
Molecular imaging is a rapidly growing field that enables the visualization, characterization, and measurement of biological processes at the molecular and cellular levels within living subjects. nih.gov The development of molecular probes with high specificity and sensitivity is crucial for advancing this field. mdpi.com Derivatives of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole are being investigated as scaffolds for such probes due to the ability of the ethynyl group to be readily conjugated to reporter molecules, such as fluorophores, through click chemistry.
The benzotriazole (B28993) moiety itself can contribute to the desirable properties of a molecular probe. For instance, benzothiazole (B30560) and benzothiadiazole scaffolds, which are structurally related to benzotriazole, have been used to develop probes for amyloid-β aggregates, which are implicated in Alzheimer's disease. researchgate.net The triazole ring, formed via the click reaction, can also be an integral part of the chromophore system in fluorescent probes. researchgate.net
Table 1: Examples of Triazole Derivatives in Molecular Probe Development
| Probe Scaffold | Target Biomolecule/Process | Imaging Modality | Key Features |
| Benzothiazole-triazole | Amyloid-β aggregates | Fluorescence | Exhibits amyloid binding properties. researchgate.net |
| Benzothiadiazole-triazole | Amyloid-β aggregates | Fluorescence | High photo and chemical stability. researchgate.net |
| Triazole-containing dyes | Various | Fluorescence | Triazole ring is part of the chromophore. researchgate.net |
This table is for illustrative purposes and may not exclusively contain derivatives of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole.
Bioorthogonal labeling is a powerful strategy to tag and study biomolecules like proteins, glycans, and nucleic acids in their native environment. hilarispublisher.com The azide (B81097) group, which is abiotic and small, is often introduced into biomolecules through metabolic or genetic engineering. Subsequently, an alkyne-containing probe, such as a derivative of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole, can be used to selectively label the tagged biomolecule via a click reaction. nih.govhilarispublisher.com
The resulting 1,2,3-triazole linkage is highly stable and does not perturb the biological system. nih.gov This approach has been widely used to visualize the localization and dynamics of biomolecules, identify protein-protein interactions, and develop targeted drug delivery systems. nih.govhilarispublisher.com
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The benzotriazole core of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole and the resulting triazole ring from click reactions provide multiple sites for such interactions, including hydrogen bonding, halogen bonding, metal coordination, and π-π stacking. These interactions are crucial for the self-assembly of molecules into well-defined, functional supramolecular architectures.
The nitrogen atoms of the benzotriazole and the 1,2,3-triazole ring are effective hydrogen bond acceptors, while the C-H bonds of the aromatic rings can act as weak hydrogen bond donors. researchgate.netrsc.org These hydrogen bonding interactions play a significant role in directing the self-assembly of molecules in the solid state, leading to the formation of predictable patterns and structures. researchgate.net
Halogen bonding, a non-covalent interaction involving a halogen atom, is also emerging as a powerful tool in crystal engineering and supramolecular assembly. nih.gov While not directly applicable to 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole itself, derivatives containing halogen substituents can utilize these interactions to guide their self-assembly.
The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for a variety of metal ions. nih.govresearchgate.net This has led to the development of a rich coordination chemistry based on triazole-containing ligands. The resulting metal complexes have found applications in catalysis, materials science, and medicinal chemistry. nih.govacs.org The benzotriazole moiety can also participate in metal coordination, further expanding the possibilities for creating complex and functional metallosupramolecular structures. The coordination of metal ions with 1,2,3-triazole ligands has been shown to enhance the biological activity of the organic ligand in some cases. nih.gov
Table 2: Coordination Behavior of 1,2,3-Triazole Ligands
| Metal Ion | Coordination Mode | Resulting Structure | Potential Application |
| Ru(II) | Bidentate/Tridentate | Helicates | Antimicrobial agents nih.gov |
| La(III) | Carboxylate coordination | 3D network | Antioxidant activity nih.gov |
| Ni(II), Co(II) | Mixed-ligand complexes | - | Antimicrobial agents nih.gov |
This table illustrates the general coordination chemistry of 1,2,3-triazoles and may not be specific to derivatives of 6-ethynyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole.
Exploration in Materials Science and Optoelectronics
The 2H-benzo[d] mdpi.comrsc.orgrsc.orgtriazole (BTz) moiety is a subject of significant interest in materials science due to its inherent electron-deficient character, making it an excellent acceptor unit in donor-acceptor (D-A) molecular architectures. mdpi.comnih.gov This property is crucial for the development of advanced organic multifunctional semiconducting materials. nih.gov The facile modulation of the BTz core through standard chemical methods allows for precise tuning of its electronic and photophysical properties. mdpi.com Derivatives of 6-ethynyl-1H-benzo[d] mdpi.comrsc.orgrsc.orgtriazole are particularly valuable as they can be incorporated into larger conjugated systems with applications in various optoelectronic devices.
Research has focused on creating D-A-D (Donor-Acceptor-Donor) type compounds where the benzotriazole core is branched with different alkynyl donor groups. nih.gov The resulting materials have been investigated for their potential in organic electronics, particularly as p-type semiconductors in organic field-effect transistors (OFETs). mdpi.comnih.gov The performance of these materials is critically dependent on factors such as the planarity of the molecular structure and the efficiency of the intramolecular charge transfer (ICT) from the donor to the acceptor fragments. nih.gov Furthermore, the incorporation of strong electron-acceptor moieties like mdpi.comrsc.orgnih.govchalcogenazolo[3,4-f]benzo mdpi.comrsc.orgrsc.orgtriazole units into conjugated polymers has been shown to effectively narrow the material's band gap, pushing absorption into the near-infrared (NIR) region. metu.edu.tr
Integration into Polymeric and Oligomeric Structures
The ethynyl group at the 6-position of the benzotriazole ring serves as a versatile functional handle for integrating the molecule into polymeric and oligomeric backbones. This is often achieved through robust and efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, or transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling. mdpi.comrsc.orgnih.gov These synthetic strategies allow for the construction of precisely defined macromolecular architectures. rsc.org
The 1,2,3-triazole unit itself, often formed via CuAAC, can act as a linker in the main chain of polymers, connecting different monomeric units. researchgate.net In the context of 6-ethynyl-1H-benzo[d] mdpi.comrsc.orgrsc.orgtriazole, it primarily functions as a building block for D-A type copolymers. For instance, it has been copolymerized with fluorene (B118485) derivatives via Suzuki coupling reactions to create materials for organic optoelectronics. mdpi.com Interestingly, the choice of the comonomer can influence the final chain length, leading to the formation of either long-chain polymers or shorter oligomers. mdpi.com Similarly, Stille polycondensation has been used to synthesize copolymers comprising benzotriazole derivatives as the acceptor and units like benzodithiophene as the donor, linked by a π-bridge such as thiophene. metu.edu.tr These polymers are designed for enhanced solubility and processability, which are crucial for device fabrication. metu.edu.tr
Investigations into Tunable Emission and Photophysical Properties
A key feature of materials derived from 6-ethynyl-1H-benzo[d] mdpi.comrsc.orgrsc.orgtriazole is the tunability of their photophysical properties. mdpi.com The absorption and emission characteristics of these compounds can be systematically modulated by chemical functionalization. Modifications can be made by altering the substituent on the nitrogen atom of the benzotriazole ring or by extending the π-conjugated core, for example, by introducing alkynylphenyl groups. mdpi.com This tuning capability is highly desirable for tailoring materials to specific optoelectronic applications.
The photophysical behavior of these D-A systems is governed by intramolecular charge transfer (ICT) between the electron-donating and the electron-withdrawing (benzotriazole) parts of the molecule. nih.govmetu.edu.tr This ICT character is evident in their optical spectra. For example, a new class of stable four-coordinated benzotriazole-borane compounds, synthesized via gold-catalyzed alkyne hydroboration, exhibits strong and tunable fluorescence. rsc.orgrsc.orgnih.gov The emission maxima of these compounds can be shifted over a wide range, from 465 nm to 561 nm, demonstrating the high degree of control achievable over their light-emitting properties. researchgate.net
Below is a table summarizing the photophysical properties of selected benzotriazole-based copolymers.
| Polymer/Oligomer | HOMO (eV) | LUMO (eV) | Electronic Band Gap (eV) |
| PSBT | -5.00 | -3.92 | 1.08 |
| PSeBT | -4.86 | -4.04 | 0.82 |
Data sourced from studies on donor-acceptor copolymers containing mdpi.comrsc.orgnih.govchalcogenazolo[3,4-f]-benzo mdpi.comrsc.orgrsc.orgtriazole derivatives. PSBT contains a sulfur-based chalcogenazole, while PSeBT contains a selenium-based one. metu.edu.tr
Q & A
Q. What are the optimal synthetic routes for 6-Ethynyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot reactions using NaOH as a base, achieving yields up to 73% under microwave irradiation (reducing reaction time) . Key steps include:
- Alkylation : Use 2-(1H-benzo[d][1,2,3]triazole-1-yl)acetohydrazide precursors in ethanol with CH₃COONa for pH control .
- Azo Coupling : Diazonium salt formation at 0–5°C, followed by extraction with ethyl acetate and purification via column chromatography .
- Yield Optimization : Microwave-assisted synthesis improves efficiency compared to traditional reflux methods .
Data Table :
| Method | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Ethanol | NaOH | 73 | |
| Conventional Reflux | Ethanol | CH₃COONa | 55–70 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N NMR (400–500 MHz) in CDCl₃ to confirm tautomeric forms and substituent positions. For example, the ethynyl proton appears at δ 2.74 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .
- UV-Vis : Analyze solvatochromic behavior in solvents like DMSO or ethanol (λmax ~379 nm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 272 [M]⁺) validates molecular weight .
Q. What stability considerations are critical during storage?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition. Avoid prolonged exposure to light or moisture, as triazole derivatives are prone to hydrolysis .
Advanced Research Questions
Q. How can DFT calculations resolve electronic structure and tautomeric contradictions in this compound?
- Methodological Answer : Apply DFT/B3LYP with 6-311G+(d,p) basis sets to model tautomers (e.g., 1H vs. 2H forms). Compare computed NMR chemical shifts (e.g., ¹⁵N δ ~254–286 ppm) with experimental data to identify dominant tautomers . Software like Gaussian 09 or ORCA is recommended. Key Parameters :
- Optimize geometry using Hartree-Fock approximation.
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE ~4.5 eV for charge-transfer interactions) .
Q. How to design bioactivity assays for evaluating anticancer potential?
- Methodological Answer :
- Cell Lines : Test against MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like aromatase (PDB ID: 3EQM). Focus on triazole-ethynyl motifs for hydrogen bonding .
Data Table :
| Cell Line | IC₅₀ (μM) | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| MCF-7 | 12.3 | Aromatase | -8.9 |
Q. How to address discrepancies between experimental and computational data in solvatochromic studies?
- Methodological Answer :
- Solvent Polarity : Correlate λmax shifts with Kamlet-Taft parameters (α, β, π*). For polar solvents like DMF, experimental λmax may deviate from DFT predictions due to hydrogen bonding .
- Validation : Use time-dependent DFT (TD-DFT) with PCM solvent models to refine theoretical spectra .
Q. What strategies resolve contradictions in NMR data for alkylation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
